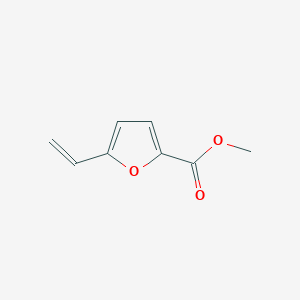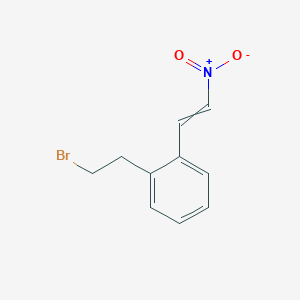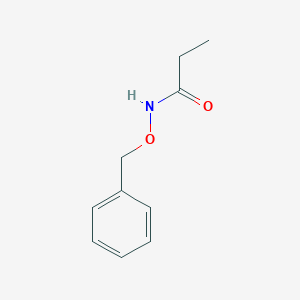
methyl 5-ethenylfuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethenylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethenylfuran-2-carboxylate typically involves the esterification of 5-ethenylfuran-2-carboxylic acid with methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in methanol for several hours to achieve a high yield of the ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-ethenylfuran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Products include 5-formylfuran-2-carboxylate and 5-carboxyfuran-2-carboxylate.
Reduction: Products include methyl 5-ethylfuran-2-carboxylate.
Substitution: Products include various halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Methyl 5-ethenylfuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 5-ethenylfuran-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving furan derivatives. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl furan-2-carboxylate: Lacks the ethenyl group, leading to different reactivity and applications.
Methyl 5-methylfuran-2-carboxylate: Contains a methyl group instead of an ethenyl group, affecting its chemical properties.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains additional functional groups, leading to different biological activities.
Uniqueness
Methyl 5-ethenylfuran-2-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
methyl 5-ethenylfuran-2-carboxylate |
InChI |
InChI=1S/C8H8O3/c1-3-6-4-5-7(11-6)8(9)10-2/h3-5H,1H2,2H3 |
Clé InChI |
VTKRAYXEEIIHDT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)C=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanamine, 2-(diethylphosphino)-N-[2-(diethylphosphino)ethyl]-](/img/structure/B8653448.png)
![N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)

![Pentanamide, N-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B8653482.png)

